3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
Description
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-nitro-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2F3N2O3S/c23-18-5-2-6-19(24)17(18)12-32-28-11-14-7-8-21(20(10-14)29(30)31)33-13-15-3-1-4-16(9-15)22(25,26)27/h1-11H,12-13H2/b28-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAADOSEUICRQK-IPBVOBEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)C=NOCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C=C(C=C2)/C=N/OCC3=C(C=CC=C3Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the core benzenecarbaldehyde structureThe final step involves the formation of the oxime derivative using O-(2,6-dichlorobenzyl)hydroxylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The trifluoromethyl and dichlorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the aldehyde group would produce a carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
The compound has shown promising results in antimicrobial assays. Studies have indicated that derivatives of similar structures exhibit significant activity against Gram-positive bacteria, suggesting potential as an antibacterial agent. For instance, compounds with nitro groups are often associated with enhanced antimicrobial properties due to their ability to disrupt bacterial cell functions . -
Anticancer Properties :
Research indicates that compounds featuring trifluoromethyl groups can enhance biological activity against various cancer cell lines. The presence of the nitro group may also contribute to cytotoxic effects against specific cancer types, making it a candidate for further exploration in anticancer drug development . -
Enzyme Inhibition :
Compounds similar to 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime have been studied for their potential to inhibit enzymes involved in disease pathways. This characteristic is crucial for designing inhibitors that can modulate biological pathways relevant to diseases like cancer and bacterial infections .
Material Science Applications
-
Organic Electronics :
The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for use in organic electronic devices. Its ability to act as a semiconductor could be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells . -
Polymer Chemistry :
The compound's reactivity can be utilized in polymer synthesis, where it may serve as a functional monomer or cross-linking agent. This application is particularly relevant in creating materials with specific mechanical or thermal properties tailored for industrial uses .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl and dichlorobenzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Research Findings and Limitations
- Gaps in Data : Melting points, boiling points, and biological activity data are absent in the provided evidence. For example, the O-methyloxime analog lacks hazard or storage details despite its commercial availability .
- Theoretical Predictions : Molecular modeling suggests that the dichlorobenzyl group in the main compound may hinder binding to flat enzymatic pockets compared to smaller substituents, but experimental validation is needed.
Biological Activity
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime is a bioactive compound with potential applications in medicinal chemistry. Its molecular formula is , and it has garnered interest due to its diverse biological activities, particularly in antibacterial and antifungal domains.
- Molecular Weight : 341.31 g/mol
- CAS Number : 885950-56-1
- Structure : The compound features a nitro group, a trifluoromethyl group, and a sulfanyl group, contributing to its reactivity and biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have demonstrated that derivatives of substituted phenylisoxazoles show promising activities against various bacterial strains including Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis .
| Compound | Bacterial Strain | Inhibition (%) at 100 μg/mL |
|---|---|---|
| This compound | Xoo | >90% |
| Similar derivatives | Psa | 80% |
| Similar derivatives | Xac | >90% |
This data suggests that the compound may possess similar or enhanced antibacterial properties compared to its analogs.
Antifungal Activity
In addition to antibacterial effects, compounds with similar functional groups have been evaluated for antifungal activity. For example, studies have indicated that certain oxime derivatives can inhibit fungal growth effectively, although specific data on this compound's antifungal activity remains limited.
Case Studies
- Synthesis and Screening : A recent study synthesized various oxime derivatives and screened them against plant pathogens. The results showed that compounds structurally related to 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde exhibited significant inhibition rates against pathogenic bacteria .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Further studies are required to elucidate the precise mechanisms involved.
Research Findings
Recent literature emphasizes the importance of structural diversity in developing new antibacterial agents. Compounds like 3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde could serve as templates for further modifications aimed at enhancing biological activity and reducing toxicity.
Q & A
Q. Critical Conditions :
- Temperature Control : Oxime formation requires precise reflux conditions (70–80°C) to avoid decomposition.
- Moisture Sensitivity : Thiol reactions must be conducted under inert gas (N₂/Ar) due to moisture-sensitive intermediates.
- Stoichiometry : Excess hydroxylamine (1.2–1.5 equiv.) ensures complete aldehyde conversion .
Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during intermediate characterization?
Answer:
Discrepancies often arise from:
- Rotamers or Tautomers : For example, oxime (E/Z) isomerism can split NMR peaks. Use variable-temperature NMR or NOESY to confirm dynamic exchange .
- Solvent Effects : Compare DMSO-d6 vs. CDCl3 spectra; DMSO may stabilize hydrogen bonds, altering chemical shifts.
- Impurity Identification : LC-MS or HPLC can detect by-products (e.g., unreacted aldehyde or hydroxylamine derivatives).
Example : In a similar oxime synthesis, -NMR shifts for the aldehyde proton (δ 9.8–10.2 ppm) disappear upon successful oxime formation, replaced by imine protons (δ 8.1–8.5 ppm) .
Basic: What purification techniques are most effective for isolating the target oxime derivative?
Answer:
-
Recrystallization : Use ethanol/water mixtures (3:1 v/v) for high-purity crystals; yields ~60–70% .
-
Column Chromatography : Employ silica gel with hexane/ethyl acetate (gradient elution, 20–50% EtOAc) for intermediates.
-
Key Data :
Method Solvent System Yield (%) Purity (%) Recrystallization Ethanol/Water 63 >98 Column Chromatography Hexane/EtOAc 75 95
Advanced: What strategies optimize the introduction of the trifluoromethylbenzylsulfanyl group while minimizing side reactions?
Answer:
- Protection-Deprotection : Protect the aldehyde as an acetal before thiolation to prevent nucleophilic attack on the aldehyde .
- Base Selection : Use weaker bases (e.g., K₂CO₃) instead of NaH to reduce elimination by-products.
- Kinetic Control : Conduct reactions at 0–5°C to slow competing pathways (e.g., oxidation to sulfone).
Case Study : In triazine-thiol syntheses, controlled addition of 4-methoxyphenol (1.0 equiv.) at 0°C minimized disulfide formation .
Basic: Which spectroscopic methods are essential for confirming the compound’s structure?
Answer:
- -/-NMR : Identify key groups:
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.
- IR Spectroscopy : Aldehyde C=O (1700 cm⁻¹) replaced by C=N (1640 cm⁻¹) .
Advanced: How do stoichiometric variations impact yield and purity in triazine-based syntheses?
Answer:
Comparative studies show:
- Excess Thiol (1.5 equiv.) : Increases yield to ~80% but risks disulfide by-products.
- Substoichiometric Base (0.8 equiv.) : Reduces hydrolysis but slows reaction kinetics.
Q. Data :
| Thiol (equiv.) | Base (equiv.) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.0 | 1.0 | 65 | 92 |
| 1.5 | 1.0 | 78 | 85 |
| 1.2 | 0.8 | 70 | 94 |
Basic: What common by-products form during synthesis, and how are they identified?
Answer:
- Disulfides : From thiol oxidation; detect via LC-MS (M+32 Da).
- Unreacted Aldehyde : Identified by residual -NMR peak at δ 9.8–10.2 ppm.
- Hydroxylamine Adducts : Appear as doublets in -NMR (δ 4.5–5.0 ppm) .
Advanced: What approaches predict and validate the oxime group’s stability under storage?
Answer:
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via HPLC for degradation (e.g., hydrolysis to aldehyde).
- Computational Modeling : DFT calculations predict hydrolysis activation energy; correlate with experimental TGA/DSC data .
- Key Finding : Oxime derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced stability (t₁/₂ >6 months at 25°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
